molecular formula C8H15NO3 B13275741 1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol CAS No. 83540-11-8

1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol

Cat. No.: B13275741
CAS No.: 83540-11-8
M. Wt: 173.21 g/mol
InChI Key: NRURZZCTEVOWQT-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol: is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol can be synthesized through the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride. The reaction typically involves the use of organic solvents and requires controlled temperature conditions to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for 1,4-Dioxa-8-azaspiro[4

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Piperidone ethylene acetal
  • 2,8-Diazaspiro[4.5]decan-1-one

Comparison: 1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to similar compounds .

Properties

CAS No.

83540-11-8

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-3-ylmethanol

InChI

InChI=1S/C8H15NO3/c10-5-7-6-11-8(12-7)1-3-9-4-2-8/h7,9-10H,1-6H2

InChI Key

NRURZZCTEVOWQT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12OCC(O2)CO

Origin of Product

United States

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